N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine
Description
N-[(7α)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine is a bile acid derivative characterized by a steroid nucleus (chol-4-en) with a double bond at position 4, a hydroxyl group at the 7α position, and oxo groups at positions 3 and 24. The glycine moiety is conjugated via an amide bond at the 24-oxo position. This structural configuration distinguishes it from classical bile acids like glycocholic acid, which typically feature hydroxyl groups rather than oxo substituents at positions 3 and 25.
Properties
Molecular Formula |
C26H39NO5 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
2-[[(4R)-4-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H39NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h12,15,18-21,24,29H,4-11,13-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,18-,19+,20+,21-,24+,25+,26-/m1/s1 |
InChI Key |
RJARQVHGCJUKLX-TYQSNJPPSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine typically involves the conjugation of glycine with a bile acid precursor. The reaction conditions often include the use of activating agents such as carbodiimides to facilitate the formation of the amide bond between glycine and the bile acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield the parent bile acid and glycine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives of the parent compound, as well as the free bile acid and glycine from hydrolysis .
Scientific Research Applications
N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine has several scientific research applications:
Chemistry: Used as a model compound to study bile acid chemistry and conjugation reactions.
Biology: Investigated for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications in treating liver diseases and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through interactions with bile acid receptors and transporters. It can modulate the activity of enzymes involved in bile acid synthesis and metabolism. The molecular targets include farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1), which play roles in regulating lipid and glucose metabolism .
Comparison with Similar Compounds
7α-Hydroxy-3-oxo-chol-4-en-24-oic Acid (CAS 14772-95-3)
- Structure : Contains a 7α-hydroxy group, 3-oxo group, and a carboxylic acid at C24.
- The presence of a second oxo group at C24 in the target compound may reduce metabolic stability compared to the carboxylic acid derivative.
- Molecular Formula: C₂₄H₃₆O₄ () vs. inferred C₂₆H₃₇NO₅ for the target compound.
Glycocholic Acid (CAS 475-31-0)
- Structure : Features three hydroxyl groups (3α, 7α, 12α) and a glycine conjugate at C24.
- Key Differences :
- The target compound lacks the 3α- and 12α-hydroxyl groups but introduces a 3-oxo group, reducing hydrophilicity and altering receptor binding.
- The 24-oxo group in the target compound may confer unique reactivity in enzymatic pathways compared to glycocholic acid’s 24-amide bond.
- Molecular Weight : 465.62 g/mol () vs. ~463 g/mol (estimated for the target compound).
- Biological Role : Glycocholic acid is a primary bile acid involved in lipid emulsification, while the target’s modified structure may influence solubility or toxicity profiles .
N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl]glycine (CAS 36258-33-0)
- Structure : Contains hydroxyl groups at 3α and 7α, with a glycine conjugate at C24.
- The chol-4-en backbone in the target compound introduces rigidity compared to the saturated cholane structure of this analog.
- Molecular Formula: C₂₆H₄₃NO₅ () vs. inferred C₂₆H₃₇NO₅ for the target.
Glycoursodeoxycholic Acid 3-Sulfate (CAS 133429-88-6)
- Structure : Includes a 7α-hydroxy group, a sulfated 3-hydroxy group, and a glycine conjugate at C24.
- Key Differences :
- Metabolism : Sulfation typically enhances water solubility for renal excretion, whereas the target’s oxo groups may favor hepatic processing .
Research Implications and Gaps
- Structural Reactivity : The 3-oxo and 24-oxo groups in the target compound may render it susceptible to enzymatic reduction or conjugation, differing from hydroxylated analogs .
- Analytical Potential: The absence of direct studies on the target compound underscores the need for further research into its stability, quantification methods (e.g., GC-/LC-MS), and pharmacological activity.
- Biological Significance : Comparisons with glycocholic acid suggest that the target’s reduced hydroxylation could impact micelle formation or toxicity, warranting cytotoxicity assays .
Biological Activity
N-[(7alpha)-7-Hydroxy-3,24-dioxochol-4-en-24-yl]glycine, also known as a bile acid derivative, has garnered attention for its potential biological activities, particularly in the context of metabolic processes and cellular signaling. This compound is characterized by its unique structural features, including hydroxyl and keto groups that contribute to its biological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 448.57 g/mol. The compound possesses a complex steroidal structure typical of bile acids, which is crucial for its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C26H43NO5 |
| Molecular Weight | 448.57 g/mol |
| SMILES | CC@H[C@H]1CC[C@H]2[C@@H]3C@HCC4=CC(=O)CC[C@]4(C)[C@H]3CC[C@]12C |
| IUPAC Name | 2-[(4R)-4-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid |
Metabolic Effects
Research indicates that bile acid derivatives like this compound play significant roles in metabolism. They are involved in the regulation of lipid metabolism and glucose homeostasis. Studies have shown that such compounds can activate nuclear receptors like FXR (Farnesoid X receptor), which regulates bile acid synthesis and glucose metabolism .
Cytotoxicity and Anticancer Potential
Recent investigations have explored the cytotoxic effects of bile acid derivatives on various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated selective cytotoxicity against breast cancer cells (MCF7), indicating potential applications in cancer therapy. The mechanism involves the induction of oxidative stress and apoptosis in tumor cells .
In vitro studies have reported IC50 values for related compounds that suggest significant anticancer activity at low concentrations. For example, one study highlighted an IC50 value of approximately 55 µM for a related compound at 48 hours of exposure .
Case Studies
- Breast Cancer Cell Line Study : A study investigating the effects of bile acid derivatives on MCF7 cells found that exposure to these compounds led to increased levels of reactive oxygen species (ROS) and activated caspases involved in apoptosis. The results suggested that these compounds could be developed as potential chemotherapeutic agents against breast cancer .
- Metabolic Regulation Study : Another study focused on the role of bile acids in metabolic regulation demonstrated that derivatives like this compound could enhance insulin sensitivity and reduce lipid accumulation in hepatocytes. This finding underscores the therapeutic potential of this compound in treating metabolic disorders such as type 2 diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
